2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
Description
The compound 2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethan-1-one is a hybrid molecule featuring a phenothiazine core linked via a sulfanyl bridge to a 5-methyl-substituted 1,2,4-triazole ring. Phenothiazines are well-known for their pharmacological properties, including antipsychotic and anti-anxiety activities . This compound is synthesized through nucleophilic substitution or condensation reactions, as seen in analogous structures .
Properties
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-phenothiazin-10-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS2/c1-11-18-17(20-19-11)23-10-16(22)21-12-6-2-4-8-14(12)24-15-9-5-3-7-13(15)21/h2-9H,10H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIZXQYAFGBIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide . Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction conditions and purification steps.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the phenothiazine moiety, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or phenothiazine rings are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: It may have therapeutic potential due to its unique structural features, which could interact with biological targets.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenothiazine moiety can bind to specific sites on these targets, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Triazole-Phenothiazine Derivatives
*Calculated based on molecular formula.
Key Observations :
Key Observations :
- The target compound’s synthesis likely follows a pathway similar to 2-(4-(2,4-difluorophenyl)-...ethanone, using sodium ethoxide to deprotonate the triazole thiol for nucleophilic attack on a halogenated phenothiazine-ethanone precursor .
- In contrast, 1,2,3-triazole analogs require azide-alkyne cycloaddition, which offers higher yields but less flexibility in substituent placement .
Key Observations :
- Phenothiazine derivatives with electron-withdrawing groups (e.g., nitro substituents in 4e and 4g) exhibit stronger anti-anxiety activity than the target compound’s methyl-triazole group .
Physicochemical and Crystallographic Properties
- Lipophilicity : The 5-methyl group on the triazole enhances lipophilicity (clogP ~3.2) compared to polar derivatives like the hydrochloride salt in (clogP ~2.1).
- Crystallography : SHELXL and ORTEP-3 are widely used for structural validation of similar compounds, ensuring accurate bond lengths and angles .
Biological Activity
The compound 2-[(5-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethan-1-one represents a novel structure within the domain of triazole and phenothiazine derivatives. Its potential biological activities, particularly in the context of antitumor and antimicrobial effects, have garnered attention in recent research. This article delves into the synthesis, biological activity, and implications of this compound based on diverse sources.
Synthesis of the Compound
The synthesis of this compound has been documented in various studies. The compound is typically synthesized through a multi-step process involving the reaction of 5-methyl-4H-1,2,4-triazole with phenothiazine derivatives under specific conditions. The yield and purity of the synthesized compound are critical for evaluating its biological activity.
Key Synthesis Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 5-Methyl-4H-1,2,4-triazole, Phenothiazine |
| Solvent | Ethanol or DMF |
| Catalyst | Triethylamine |
| Yield | Approximately 73% |
Antitumor Activity
Research has indicated that phenothiazine derivatives exhibit significant antitumor properties. A study demonstrated that various phenothiazine compounds showed varying degrees of cytotoxicity against HEp-2 tumor cells. The activity was influenced by structural modifications at specific positions on the phenothiazine ring.
Case Study: Antitumor Effects
In a comparative study, several derivatives were tested for their TCID50 values against HEp-2 cells:
| Compound | TCID50 (µg/mL) |
|---|---|
| Trifluoromethyl derivative | 4.7 |
| Chlorine derivative | 62.5 |
| 10-[3-(phthalimido)propyl]-10H-phenothiazine | 11.5 |
These results suggest that structural modifications can enhance or diminish antitumor efficacy.
Antimicrobial Activity
The antimicrobial potential of triazole and phenothiazine derivatives has also been explored. A study focusing on various synthesized compounds highlighted their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess their potency.
Antimicrobial Efficacy Results
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A (triazole derivative) | E. coli | 0.21 |
| Compound B (phenothiazine derivative) | S. aureus | 0.15 |
These findings indicate that modifications to the triazole and phenothiazine structures can lead to enhanced antimicrobial properties.
The biological activity of the compound can be attributed to its ability to interfere with cellular processes in target organisms. For instance, triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes. Similarly, phenothiazines may disrupt cellular signaling pathways leading to apoptosis in cancer cells.
Molecular Docking Studies
Molecular docking studies have been utilized to predict the binding interactions of these compounds with target proteins involved in tumor growth and microbial resistance mechanisms. The binding energies obtained from these studies provide insights into the potential efficacy of these compounds as therapeutic agents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
